

Spectroscopic Profile of Triethylamine Borane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **triethylamine borane** (TEAB), a versatile reducing agent and a key intermediate in organic synthesis. The information presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, is intended to support researchers in the accurate identification and characterization of this compound.

Chemical Structure and Properties

Triethylamine borane is a Lewis acid-base adduct formed between triethylamine and borane. It is a colorless liquid at room temperature and is valued for its stability and solubility in a range of organic solvents.

Molecular Formula: C₆H₁₈BN

Molecular Weight: 115.03 g/mol

Chemical Structure:

Caption: Chemical structure of **triethylamine borane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the structure of **triethylamine borane** in solution. The following tables summarize the key ¹H, ¹³C, and ¹¹B NMR data.

¹H NMR Data

Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
2.79	Quartet (q)	7.3	-N-CH₂-CH₃
1.19	Triplet (t)	7.3	-N-CH₂-CH₃
0.75 - 2.00	Broad Quartet (br q)	-	ВНз

Table 1: ¹H NMR spectroscopic data for **triethylamine borane**.

¹³C NMR Data

Chemical Shift (δ) / ppm	Assignment
52.1, 52.5	-N-CH ₂ -CH ₃
8.3, 8.9	-N-CH₂-CH₃

Table 2: ¹³C NMR spectroscopic data for triethylamine borane.[1]

¹¹B NMR Data

Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz
-13.3 to -13.96	Quartet (q)	95.0 - 103.3

Table 3: 11B NMR spectroscopic data for triethylamine borane.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes present in **triethylamine borane**.



Wavenumber / cm ⁻¹	Intensity	Assignment
2980	Medium	C-H stretch
2384	Strong	B-H stretch
2275 - 2400	-	Terminal B-H stretches
2136	Weak	-
2034	Weak	-
1450	Medium	C-H bend
1381	Medium	C-H bend
1171	Strong	C-N stretch
966	Weak	-

Table 4: IR spectroscopic data for triethylamine borane.[3]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the general experimental procedures.

NMR Spectroscopy

NMR spectra were acquired on 300 MHz or 400 MHz spectrometers.[1][2] Samples were typically prepared by dissolving the **triethylamine borane** in deuterated chloroform (CDCl₃). For air-sensitive samples, preparation was conducted under an inert atmosphere (e.g., nitrogen). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) or an external standard (e.g., BF₃·Et₂O for ¹¹B NMR).[2]

IR Spectroscopy

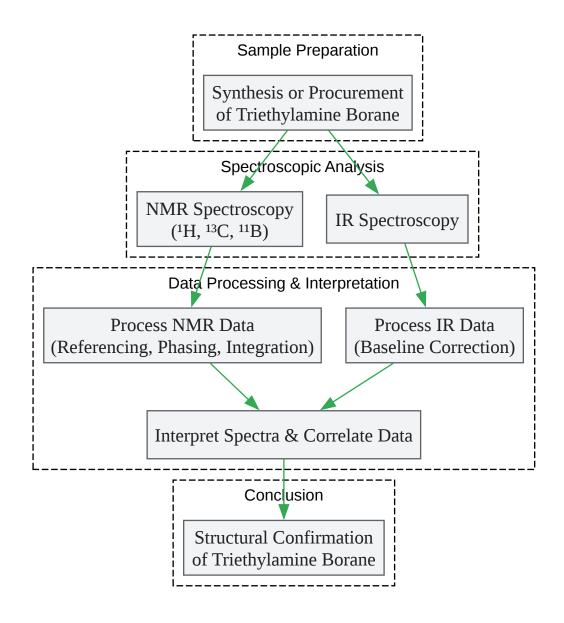
Infrared spectra were recorded on Fourier Transform Infrared (FTIR) spectrometers, such as a Varian 3100 FTIR Excalibur series or a Bruker Tensor 27 FTIR spectrometer.[4] For liquid samples, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory.



Gaseous samples of **triethylamine borane** have also been analyzed by introducing the vapor into a gas cell for measurement.[5]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of **triethylamine borane**.



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Caption: Workflow for spectroscopic characterization.



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